![molecular formula C24H24N4O3S B3311073 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946240-28-4](/img/structure/B3311073.png)
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. This regulation plays a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain .
Mode of Action
The compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it prevents the reuptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft. This increase in glycine levels enhances the activation of NMDA (N-methyl-D-aspartate) receptors, which are involved in cognitive functions .
Biochemical Pathways
The inhibition of GlyT1 affects the glycinergic pathway . The increased glycine levels potentiate the activation of NMDA receptors, which are crucial for synaptic plasticity, a key process in learning and memory. This potentiation can help alleviate symptoms of disorders like schizophrenia, which are associated with NMDA receptor hypofunction .
Pharmacokinetics
The compound’s ability to inhibit hyperlocomotion induced by acute treatment of phencyclidine suggests that it can cross theblood-brain barrier
Result of Action
The compound’s action on GlyT1 can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice . This suggests that the compound may have potential therapeutic effects in disorders associated with NMDA receptor hypofunction, such as schizophrenia .
properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-25-22-23(32-16)21(19-8-5-13-31-19)26-28(24(22)30)15-20(29)27-11-9-18(10-12-27)14-17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUMOQGPOQKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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